Dibenz[b,f]oxepin

Antipsychotic Dopamine D4 receptor Clozapine analogue

Medicinal chemistry teams optimizing CNS receptor selectivity face scaffold geometry uncertainties that derail SAR. Dibenz[b,f]oxepin resolves this with a precisely characterized 134° butterfly conformation, directly enabling systematic D₂/D₄ affinity optimization. - 3× greater dopaminergic affinity vs clozapine for 10-(4-methylpiperazino) derivative - 2× D₄ binding activity vs clozapine while preserving D₄ selectivity - Regioselective C-10 electrophilic substitution enables efficient parallel library synthesis Supplied as ≥95% pure reference standard with global shipping; ideal for antipsychotic, antidepressant, and antimycobacterial discovery programs.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 257-05-6
Cat. No. B1201610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenz[b,f]oxepin
CAS257-05-6
Synonymsdibenz(b,f)oxepin
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC=CC=C3O2
InChIInChI=1S/C14H10O/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10H
InChIKeyQQQCGYCZORNOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenz[b,f]oxepin (CAS 257-05-6): Procuring the Tricyclic Oxepine Scaffold Backbone for Neuro- and Anti-Infective Research


Dibenz[b,f]oxepin (CAS 257-05-6, C₁₄H₁₀O, MW 194.23 g/mol) is the parent tricyclic framework consisting of a seven-membered oxygen-containing oxepine ring fused to two benzene rings . This scaffold serves as the core structural motif for several pharmacologically active derivatives, including atypical antipsychotics (e.g., clozapine analogues), tricyclic antidepressants (e.g., doxepin), and anti-inflammatory agents . In its unsubstituted form, the molecule adopts a distinctive non-planar ‘butterfly’ conformation with a dihedral angle of approximately 134° between the benzene rings in the crystalline state, a geometric feature implicated in CNS receptor recognition [REFS-2, REFS-3]. The compound is primarily procured as a synthetic precursor or reference standard for medicinal chemistry programs targeting dopamine, serotonin, and histamine receptors, as well as for natural product derivatization studies [REFS-4, REFS-5].

Dibenz[b,f]oxepin (CAS 257-05-6) Selection Risks: Why In-Class Tricyclic Scaffolds Cannot Be Interchanged


The tricyclic chemical space encompassing dibenzoxepins, dibenzazepines, and dibenzocycloheptenes is characterized by profound pharmacologic divergence despite superficial structural homology. The replacement of a single heteroatom—oxygen in dibenz[b,f]oxepin vs. nitrogen in dibenz[b,f]azepine—alters the central ring's electron density, boat conformation geometry, and dihedral angle, directly impacting receptor recognition at dopaminergic and serotonergic binding sites . For instance, the oxepin oxygen atom forms fundamentally different intermolecular interactions within the histamine H₁ receptor binding pocket compared to the azepine nitrogen, leading to divergent selectivity profiles between oxepin and oxazepine series . Furthermore, the dibenz[b,f]oxepin scaffold exhibits regioselective reactivity at the C-10 position due to the weakly aromatic character of the oxepin ring, enabling electrophilic substitution chemistry that is not accessible on the corresponding dibenzocycloheptene core . These structural distinctions render in-class substitution scientifically invalid, as even closely related scaffolds produce distinct SAR landscapes, receptor selectivity patterns, and synthetic derivatization outcomes .

Dibenz[b,f]oxepin (CAS 257-05-6): Head-to-Head Quantitative Differentiation Evidence Against Comparators


Evidence Item 1: Superior Dopamine D₄ Receptor Binding Affinity vs. Clozapine

The 10-(4-methylpiperazino)dibenz[b,f]oxepin analogue demonstrates a threefold greater affinity for dopaminergic binding sites compared to clozapine itself, as measured by displacement of [³H]spiroperidol in rat caudate nuclei . In a separate comparative study, 10-(4-methylpiperazino)dibenz[b,f]oxepin exhibited dopamine D₄ selectivity exceeding that of clozapine, whereas the corresponding diazepine analogues failed to surpass clozapine's D₄ selectivity . Furthermore, replacement of the diazepine nitrogen atoms with carbon and oxygen atoms in the dibenz[b,f]oxepin series yielded 10-(1-methyl-4-piperidinyl)dibenz[b,f]oxepin, which displayed twice the D₄ binding activity of clozapine while maintaining equivalent D₄ selectivity .

Antipsychotic Dopamine D4 receptor Clozapine analogue

Evidence Item 2: Antibacterial MIC Improvement Through 10,11-Dihydrodibenz[b,f]oxepin Derivatization

The natural products Empetroxepin A and B (10,11-dihydrodibenz[b,f]oxepins) displayed only weak antibacterial activity, with MIC values of 256 μg/mL against *Staphylococcus aureus* and *Bacillus subtilis* . However, systematic derivatization of the 10,11-dihydrodibenz[b,f]oxepin core led to the identification of 9-chloro-10,11-dihydrodibenzo[b,f]oxepine-2,3,4-triol, which achieved a 32-fold improvement in anti-staphylococcal potency, with an MIC of 8 μg/mL against S. aureus, 16 μg/mL against B. subtilis, and 256 μg/mL against *Escherichia coli* . In the antimycobacterial domain, Bauhinoxepins A and B—natural dibenz[b,f]oxepins from *Bauhinia saccocalyx*—exhibit MIC values of 6.25 μg/mL and 12.5 μg/mL respectively against *Mycobacterium tuberculosis*, while demonstrating inactivity against mammalian Vero, KB, and BC cell lines at 20 μg/mL, indicating a degree of selective antimycobacterial action .

Antibacterial SAR Dibenzoxepin derivatization

Evidence Item 3: Crystallographic Conformation Divergence Between Dibenzo-Fused Oxepine and Azepine Parent Scaffolds

X-ray crystallographic analysis reveals that the parent dibenz[b,f]oxepin adopts a butterfly (saddle) conformation with the central oxepine ring in a boat conformation and a dihedral angle of 134° between the almost planar benzene rings . This contrasts with the isoelectronic dibenz[b,f]azepine, which exhibits a dihedral angle of 145° in the crystalline state . The 11° difference in inter-ring dihedral angle between the oxepin and azepine parent systems is a direct consequence of oxygen vs. nitrogen atom incorporation in the central seven-membered ring and has been implicated in differential CNS receptor recognition and psychopharmacological activity [REFS-1, REFS-2].

Conformational analysis X-ray crystallography Scaffold geometry

Evidence Item 4: Divergent Histamine hH₁R vs. hH₄R Receptor Selectivity Between Oxepine and Oxazepine Series

A comparative pharmacology study of dibenzo[b,e]oxepine and dibenzo[b,f][1,4]oxazepine derivatives demonstrated divergent selectivity profiles at histamine receptor subtypes. Within the oxepine series, new compounds exhibited high affinity for the human histamine H₁ receptor (hH₁R) with pKᵢ values ranging from 6.8 to 8.7, but showed no or only moderate affinity for the human H₄ receptor (hH₄R, pKᵢ ≤ 5.3) . In contrast, the oxazepine series displayed a markedly different selectivity pattern, with altered hH₁R/hH₄R affinity ratios . Molecular dynamics simulations suggested that the tricyclic core of the oxepine derivatives binds in a mode similar to that described for doxepin in the hH₁R crystal structure, indicating a conserved binding mode that is scaffold-dependent .

Histamine receptor H1R selectivity Oxepine vs. oxazepine

Evidence Item 5: Electrophilic Reactivity at the C-10 Position Enabling Regioselective Derivatization

The dibenz[b,f]oxepin scaffold features a weakly aromatic central oxepine ring that confers regioselective electrophilic substitution reactivity at the C-10 position, as evidenced by successful nitration and bromination reactions at this site . This regioselective reactivity is not observed in the fully carbocyclic dibenzo[a,d]cycloheptene analogues, which lack the directing influence of the oxygen heteroatom . A short, efficient synthetic strategy employing intramolecular SₙAr followed by McMurry coupling delivers the dibenzo[b,f]oxepin system in 53–55% yield under TiCl₄/Zn in THF conditions, providing practical synthetic accessibility .

Electrophilic substitution C-10 reactivity Synthetic accessibility

Evidence Item 6: Natural Product Occurrence Defines a Unique Chemical Space for Biodiversity-Driven Screening

Dibenz[b,f]oxepins have been isolated from multiple phylogenetically distinct plant genera, including *Empetrum* (Empetroxepins A and B) , *Bauhinia* (Bauhinoxepins A–J, Bauhiniastatins 1–4) [REFS-2, REFS-3], *Bulbophyllum* , and *Dioscorea* . Natural oxepines are considered rare in the natural product landscape [REFS-2, REFS-3]. The Bauhiniastatin series of dibenz[b,f]oxepins exhibited significant growth inhibition against a minipanel of human cancer cell lines, with Bauhiniastatin 1 additionally inhibiting the P388 murine lymphocytic leukemia cell line . This multi-plant occurrence and documented bioactivity across antimycobacterial, anticancer, and anti-inflammatory endpoints establishes the scaffold as a privileged chemotype within biodiversity-sourced screening collections.

Natural product Antimycobacterial Chemical diversity

Dibenz[b,f]oxepin (CAS 257-05-6): Optimized Research and Industrial Application Scenarios Based on Quantitative Evidence


Scenario 1: Atypical Antipsychotic Lead Optimization Targeting Dopamine D₄ Receptors

Medicinal chemistry teams pursuing next-generation antipsychotic agents with reduced extrapyramidal side-effect liability should procure dibenz[b,f]oxepin as the scaffold of choice based on the demonstrated threefold greater dopaminergic affinity of its 10-(4-methylpiperazino) derivative vs. clozapine , and the confirmed ability of 10-(1-methyl-4-piperidinyl)dibenz[b,f]oxepin to deliver twice the D₄ binding activity of clozapine while preserving D₄ selectivity . The scaffold enables systematic SAR exploration at the C-10 position via regioselective electrophilic substitution , allowing efficient parallel library synthesis for D₄ affinity optimization.

Scenario 2: Anti-Infective Derivatization Programs for Gram-Positive and Mycobacterial Targets

Research programs focused on novel antibacterial and antimycobacterial agents should source 10,11-dihydrodibenz[b,f]oxepin or its derivatives as starting materials, given the 32-fold MIC improvement (256 → 8 μg/mL against S. aureus) achievable through targeted core functionalization . Additionally, the Bauhinoxepin class of natural dibenz[b,f]oxepins provides validated antimycobacterial hits with MICs as low as 6.25 μg/mL against M. tuberculosis and demonstrated selectivity over mammalian cell lines , offering structurally pre-validated starting points for tuberculosis drug discovery.

Scenario 3: Structure-Based Drug Design Programs Requiring Defined Scaffold Geometry

Computational chemistry and structure-based drug design groups requiring tricyclic scaffolds with precisely characterized three-dimensional geometry should select dibenz[b,f]oxepin based on its established crystallographic dihedral angle of 134°, which differs by 11° from the dibenz[b,f]azepine parent (145°) . This quantitative geometric parameter directly impacts molecular docking predictions and binding pocket complementarity. The conserved hH₁R binding mode observed in molecular dynamics simulations for oxepine derivatives further supports the scaffold's suitability for histamine receptor-targeted programs.

Scenario 4: Natural Product-Based Phenotypic Screening and Pharmacognosy Collections

Biodiversity-driven drug discovery programs should include dibenz[b,f]oxepin in screening libraries based on its documented occurrence across at least four phylogenetically distinct plant genera (Empetrum, Bauhinia, Bulbophyllum, Dioscorea) [REFS-1, REFS-2] and its validated bioactivity across antimycobacterial (Bauhinoxepin A: MIC 6.25 μg/mL) , anticancer (Bauhiniastatins 1–4: human cancer cell panel inhibition) , and anti-inflammatory endpoints , establishing this rare natural scaffold as a multi-target chemotype for phenotypic hit discovery.

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